![molecular formula C13H19BrN2OSi B1377274 4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine CAS No. 1305324-62-2](/img/structure/B1377274.png)
4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine
Vue d'ensemble
Description
4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine, also known as 4-Bromo-2-t-butyl-7-trimethylsilyloxazolo[4,5-c]pyridine, is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound consisting of a bromine atom, a tert-butyl group, and a trimethylsilyloxazolo[4,5-c]pyridine ring. The compound has been widely studied for its potential as a synthetic intermediate for other compounds, and its applications in medicinal chemistry, materials science, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Application in Heterocyclic Chemistry
4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine serves as a versatile precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in organic synthesis and medicinal chemistry. Tjosaas et al. (2008) described the preparation of oxazolo[4,5-c]pyridine from 4-bromo-3-pivaloylaminopyridine, showcasing a base/TBAB promoted non-catalyzed microwave cyclization strategy, highlighting its efficiency in synthesizing oxazolopyridine derivatives Tjosaas, Kjerstad, & Fiksdahl, 2008. This methodology underpins the significance of 4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine in the streamlined synthesis of complex molecular architectures.
Catalysis and Material Science
In catalysis and material science, the compound has found application in the development of polymer-supported pyridine-bis(oxazoline) ligands. Lundgren et al. (2003) demonstrated the use of such ligands in ytterbium-catalyzed silylcyanation of benzaldehyde, emphasizing the reusability and efficiency of the catalytic system Lundgren, Lutsenko, Jönsson, & Moberg, 2003. This research illustrates the compound's role in enhancing the sustainability and effectiveness of catalytic processes.
Fluorescence and Dye Synthesis
The fluorescence properties and dye synthesis applications of derivatives of oxazolo[4,5-b]pyridine have been extensively studied. For instance, Mac et al. (2007) investigated the fluorescence behavior of new dyes based on the oxazolo[4,5-b]pyridine ring, finding that electron-donating and withdrawing groups significantly impact the fluorescence properties Mac, Baran, Uchacz, Baran, Suder, & Leśniewski, 2007. This research highlights the compound's potential in the development of new fluorescent materials for biological and chemical sensing.
Antimicrobial Activity
The antimicrobial activity of oxazolo[4,5-b]pyridine derivatives has also been explored. Celik et al. (2021) conducted a study on the antimicrobial activities of these derivatives, demonstrating their efficacy against various bacteria and fungus strains Celik, Erol, & Kuyucuklu, 2021. This indicates the potential of 4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine derivatives in the development of new antimicrobial agents.
Propriétés
IUPAC Name |
(4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridin-7-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2OSi/c1-13(2,3)12-16-9-10(17-12)8(18(4,5)6)7-15-11(9)14/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJWYCVLOBKPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



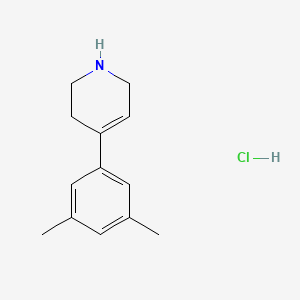
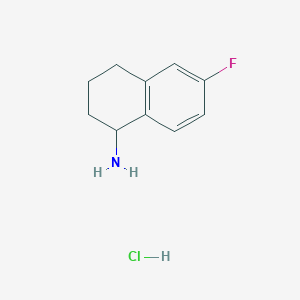
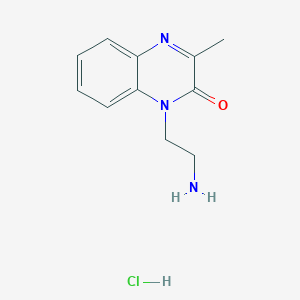
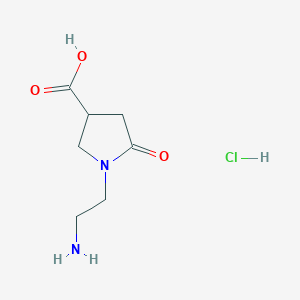
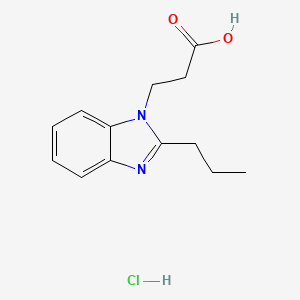
![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)

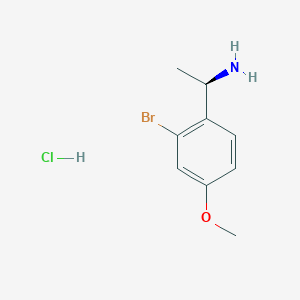
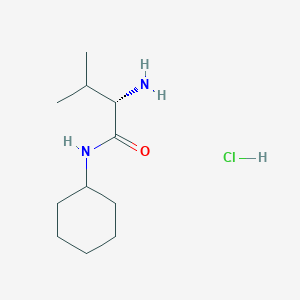



![4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride](/img/structure/B1377211.png)
